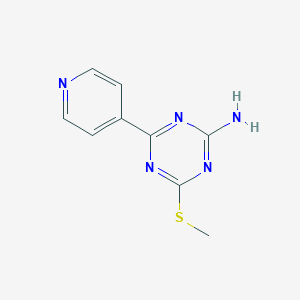

4-(Methylthio)-6-(4-pyridyl)-1,3,5-triazin-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of derivatives related to 4-(Methylthio)-6-(4-pyridyl)-1,3,5-triazin-2-amine has been explored through solvent-free interactions and subsequent transformations. A study reported the successful transformation of a 1,2,4-triazine scaffold into a pyridine one under autoclave conditions, preserving the methylsulfanyl group throughout the synthesis process (Shtaitz et al., 2023).

Molecular Structure Analysis

Crystallography data provides insights into the molecular structure of related compounds. For instance, a compound crystallized from ethanol revealed monoclinic symmetry and displayed intermolecular hydrogen bonding, indicating a structured arrangement influenced by the pyridine and triazine components (Dolzhenko et al., 2011).

Chemical Reactions and Properties

Chemical reactions involving these compounds can lead to various transformations and the formation of new derivatives. The interaction of cyano-triazines with heterocyclic amines under solvent-free conditions has been studied, revealing the stability of the methylsulfanyl group and the potential for ipso-substitution reactions (Shtaitz et al., 2023).

Wissenschaftliche Forschungsanwendungen

-

Assembly of a Rhomboidally Distorted (4,4)-Net Based Polymeric Sheet Structure

- Field : Crystallography

- Application : The compound is used in the self-assembly of a rhomboidally distorted (4,4)-net based polymeric 2D layer structure .

- Method : The process involves the self-assembly of 5,10,15,20-tetra(4-pyridyl)porphyrin and trans-[Cu(hfacac)2(H2O)2] (hfacac = 1,1,1,5,5,5-hexafluoroacetylacetonate), including in situ Cu2+ metalation of the porphyrin core .

- Results : The result is a rhomboidally distorted (4,4)-net based polymeric 2D layer structure .

-

Formation of ZnTPyP Fibers

- Field : Chemistry

- Application : Fibers composed of 5,10,15,20-tetrakis(4-pyridyl)porphyrinatozinc(II) (ZnTPyP) were synthesized .

- Method : The fibers were synthesized by a surfactant-assisted method using cetyltrimethylammonium bromide (CTAB) and chloroform .

- Results : The presence of CTAB was essential to make and maintain the fibers .

-

Framework Induced Deformation Modulates the Photophysical Properties

- Field : Chemistry

- Application : The compound is used in a new metal organic framework, RWLAA-1 .

- Method : The framework is synthesized based on zinc cations linked by zinc (II) tetra (4-pyridyl)porphyrin (ZnTPyP) and benzene tricarboxylate (H3BTC) linkers .

- Results : The porphyrin exhibits significant conformational distortions that have a profound effect on the photophysics of the material .

-

Synthetic Applications of N-N Linked Heterocycles

-

Framework Induced Deformation Modulates the Photophysical Properties

- Field : Chemistry

- Application : The compound is used in a new metal organic framework, RWLAA-1 .

- Method : The framework is synthesized based on zinc cations linked by zinc (II) tetra (4-pyridyl)porphyrin (ZnTPyP) and benzene tricarboxylate (H3BTC) linkers .

- Results : The porphyrin exhibits significant conformational distortions that have a profound effect on the photophysics of the material .

-

Synthetic Applications of N-N Linked Heterocycles

- Field : Organic Chemistry

- Application : 4-Chloro-1-pyridiniopyridinium salts react with primary and secondary arylamines to give high yields of isolable 4-aryliminium salts .

- Method : The salts are readily fragmented into 4-pyridyl(aryl)-amines in excellent yields on treatment with sodium cyanide or sodium salts of sulphinic acid .

- Results : This method provides a facile route to 4-pyridyl(aryl)-amines .

Safety And Hazards

Zukünftige Richtungen

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given the diverse biological activities of other triazine derivatives, “4-(Methylthio)-6-(4-pyridyl)-1,3,5-triazin-2-amine” could be of interest in medicinal chemistry or materials science .

Eigenschaften

IUPAC Name |

4-methylsulfanyl-6-pyridin-4-yl-1,3,5-triazin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N5S/c1-15-9-13-7(12-8(10)14-9)6-2-4-11-5-3-6/h2-5H,1H3,(H2,10,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGDAEWQPJSGFPO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=NC(=N1)N)C2=CC=NC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30381935 |

Source

|

| Record name | 4-(Methylsulfanyl)-6-(pyridin-4-yl)-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Methylthio)-6-(4-pyridyl)-1,3,5-triazin-2-amine | |

CAS RN |

175204-63-4 |

Source

|

| Record name | 4-(Methylsulfanyl)-6-(pyridin-4-yl)-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 8-amino-2,3-dihydrobenzo[1,4]dioxine-5-carboxylate](/img/structure/B69544.png)

![(2S,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic Acid](/img/structure/B69549.png)